molecular formula C15H10N2O2S B11179763 N-(4-oxo-1,3-benzothiazin-2-yl)benzamide

N-(4-oxo-1,3-benzothiazin-2-yl)benzamide

Cat. No.: B11179763
M. Wt: 282.3 g/mol
InChI Key: QUQMZOJJCAYNOI-UHFFFAOYSA-N
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Description

N-(4-oxo-1,3-benzothiazin-2-yl)benzamide is an organic compound with the molecular formula C15H10N2O2S. It belongs to the class of benzothiazine derivatives, which are known for their diverse biological activities. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-1,3-benzothiazin-2-yl)benzamide typically involves the reaction of 2-aminobenzamide with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzothiazine ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-1,3-benzothiazin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile employed .

Scientific Research Applications

N-(4-oxo-1,3-benzothiazin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-oxo-1,3-benzothiazin-2-yl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, thereby disrupting critical biological pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-oxo-1,3-benzothiazin-2-yl)propionamide
  • N-(4-oxo-1,3-benzothiazin-2-yl)butyramide
  • N-(4-oxo-1,3-benzothiazin-2-yl)valeramide

Uniqueness

N-(4-oxo-1,3-benzothiazin-2-yl)benzamide is unique due to its specific benzamide moiety, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C15H10N2O2S

Molecular Weight

282.3 g/mol

IUPAC Name

N-(4-oxo-1,3-benzothiazin-2-yl)benzamide

InChI

InChI=1S/C15H10N2O2S/c18-13(10-6-2-1-3-7-10)16-15-17-14(19)11-8-4-5-9-12(11)20-15/h1-9H,(H,16,17,18,19)

InChI Key

QUQMZOJJCAYNOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)C3=CC=CC=C3S2

Origin of Product

United States

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